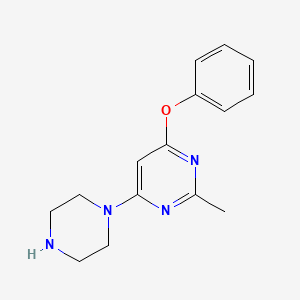
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine (NMPPD) is an organic compound that can be used as a building block in organic synthesis. It is a versatile compound with a wide range of applications in organic synthesis and scientific research. NMPPD is a heterocyclic amine compound with two nitrogen atoms and two benzene rings connected by a methylene group. It is a colorless, odorless and crystalline solid at room temperature.
Wissenschaftliche Forschungsanwendungen
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research, including drug discovery, material science, and biochemistry. In drug discovery, this compound can be used as a building block to synthesize novel compounds that can be used for drug development. In material science, this compound can be used to synthesize polymers and other materials with desired properties. In biochemistry, this compound can be used to study the biochemical and physiological effects of compounds in living organisms.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various metal ions due to their electron-donating abilities .
Mode of Action
It is known that pyridine-based ligands, such as this compound, have both sigma electron-donating and pi electron-accepting abilities . This allows them to form stable complexes with various metals, which could potentially influence their mode of action .
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine is a versatile compound that can be used in a wide range of lab experiments. It is relatively easy to synthesize and can be used in various reactions. However, this compound can be toxic in high concentrations and can cause adverse effects in living organisms. Therefore, it is important to use this compound in a safe and controlled environment.
Zukünftige Richtungen
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research and drug development. Future research should focus on understanding the mechanism of action of this compound and its effects on various proteins and enzymes in the body. Additionally, future research should focus on developing methods to synthesize this compound more efficiently and safely. Furthermore, research should focus on developing methods to use this compound in drug discovery and material science. Finally, research should focus on understanding the long-term effects of this compound on living organisms.
Synthesemethoden
N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be synthesized from several different methods. The most common method is the reaction of 2-methyl-6-propylpyrimidine and benzene-1,4-diamine in aqueous solution. This reaction requires the presence of a base such as sodium hydroxide to catalyze the reaction and form the product. The reaction is typically carried out at a temperature between 80-100°C and the reaction time is usually around 2-3 hours. The product is then isolated and purified by precipitation, filtration, and recrystallization.
Eigenschaften
IUPAC Name |
4-N-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-8-19-14-9-13(16-10(2)17-14)18-12-6-4-11(15)5-7-12/h4-7,9H,3,8,15H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQBOFZHSBRLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)


![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576464.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine](/img/structure/B6576488.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine](/img/structure/B6576503.png)
![N-(3,5-dimethylphenyl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6576509.png)